molecular formula C7H10ClN3O2 B13062389 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13062389
M. Wt: 203.62 g/mol
InChI Key: CUKMVGGFIRNXDS-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, along with an amino acid side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with specific substitutions and an amino acid side chain. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)

InChI Key

CUKMVGGFIRNXDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(CC(=O)O)N

Origin of Product

United States

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